molecular formula C12H12N2O B11899750 N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 272104-21-9

N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B11899750
CAS No.: 272104-21-9
M. Wt: 200.24 g/mol
InChI Key: ZTDQCWDBVCALBE-UHFFFAOYSA-N
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Description

N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide is an organic compound that belongs to the class of cyanoacetamides It features a cyano group (-CN) attached to an indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of 1-cyano-2,3-dihydro-1H-indene with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the indane ring.

    Reduction: Amino derivatives of the indane ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The indane ring system provides structural stability and can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Lacks the cyano group, which affects its reactivity and applications.

    1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Contains a ketone group instead of a cyano group, leading to different chemical properties and uses.

    Indole derivatives: Share a similar bicyclic structure but with different functional groups, leading to diverse biological activities.

Uniqueness

N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

272104-21-9

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(1-cyano-2,3-dihydro-1H-inden-5-yl)acetamide

InChI

InChI=1S/C12H12N2O/c1-8(15)14-11-4-5-12-9(6-11)2-3-10(12)7-13/h4-6,10H,2-3H2,1H3,(H,14,15)

InChI Key

ZTDQCWDBVCALBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(CC2)C#N

Origin of Product

United States

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